4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)-N-(o-tolyl)piperazine-1-carboxamide
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Overview
Description
4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)-N-(o-tolyl)piperazine-1-carboxamide is a complex organic compound that features a pyrimidine ring, a pyridine ring, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)-N-(o-tolyl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.
Attachment of the pyridine ring: This step might involve nucleophilic substitution reactions.
Formation of the piperazine ring: This can be synthesized through cyclization reactions.
Coupling reactions: The final step often involves coupling the piperazine ring with the pyrimidine and pyridine rings using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions could be used to modify the functional groups attached to the rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound might act as an inhibitor for certain enzymes.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: Possible applications in the development of new pharmaceuticals, particularly for targeting specific biological pathways.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with proteins or nucleic acids, altering their function. This could involve binding to active sites, inhibiting enzyme activity, or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)-N-(m-tolyl)piperazine-1-carboxamide
- 4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)-N-(p-tolyl)piperazine-1-carboxamide
Uniqueness
The unique combination of the pyrimidine, pyridine, and piperazine rings, along with the specific substitution pattern, might confer unique biological activities or chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-methylphenyl)-4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O/c1-16-6-2-3-7-17(16)25-21(29)28-12-10-27(11-13-28)20-14-19(23-15-24-20)26-18-8-4-5-9-22-18/h2-9,14-15H,10-13H2,1H3,(H,25,29)(H,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVBQJFSLACLLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC=NC(=C3)NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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